N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
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Overview
Description
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide is a complex organic compound that features both oxazole and piperazine rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide typically involves multi-step organic reactionsThe final step often includes the acylation of the piperazine ring to introduce the acetamide group .
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The piperazine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxazolone derivatives, piperidine derivatives, and various substituted piperazines .
Scientific Research Applications
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can interact with active sites of enzymes, inhibiting their activity, while the piperazine ring can modulate receptor functions. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains an oxazole ring and is known for its antimicrobial properties.
Triazole derivatives: Known for their wide range of biological activities, including antifungal and anticancer properties.
Uniqueness
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide is unique due to its combination of oxazole and piperazine rings, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-4-13-9-14(24-20-13)11-19-16(22)10-15-17(23)18-6-8-21(15)7-5-12(2)3/h9,12,15H,4-8,10-11H2,1-3H3,(H,18,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRIETKNYMSOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CNC(=O)CC2C(=O)NCCN2CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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